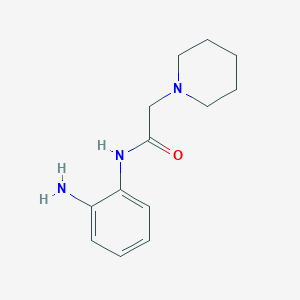

N-(2-Aminophenyl)-2-piperidin-1-ylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

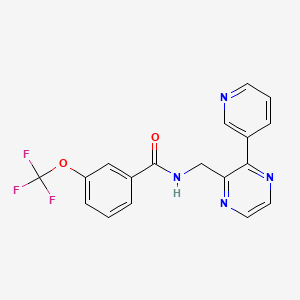

“N-(2-Aminophenyl)-2-piperidin-1-ylacetamide” is a chemical compound with the molecular formula C11H16N2 . It is also known as N-(2-Aminophenyl)piperidine .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized by the condensation of ethyl 2-(2 isopropylphenoxy) acetic acid with 1,2-diaminobenzene, using dry DCM as solvent lutidine and TBTU as coupling agent at room temperature . Another method for synthesizing secondary amides utilized easily accessible N-(2-aminophenyl)benzamide and phenyl isocyanate .Molecular Structure Analysis

The molecular structure of “N-(2-Aminophenyl)-2-piperidin-1-ylacetamide” can be viewed using Java or Javascript . The structure was confirmed by X-ray diffraction (XRD) studies .Aplicaciones Científicas De Investigación

Enzyme Inhibition

A series of N-aryl/aralkyl substituted derivatives of N-(2-Aminophenyl)-2-piperidin-1-ylacetamide were synthesized and evaluated for their inhibitory activity against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX). These derivatives showed promising activity, indicating their potential in the development of treatments for conditions associated with enzyme dysfunction, such as Alzheimer's disease and inflammatory disorders (Khalid et al., 2014).

Anticonvulsant Activity

In the quest for new anticonvulsants, N-substituted 1,2,3,4-tetrahydroisoquinolines, structurally related to N-(2-Aminophenyl)-2-piperidin-1-ylacetamide, were synthesized. One derivative demonstrated high potency comparable to talampanel, a noncompetitive AMPA receptor modulator, indicating the potential of these compounds as novel anticonvulsant agents (Gitto et al., 2006).

Anti-inflammatory and Anti-nociceptive Agents

Compounds with the N-(2-Aminophenyl)-2-piperidin-1-ylacetamide framework have been synthesized and evaluated for their anti-inflammatory and anti-nociceptive activities. Certain derivatives showed significant activity in models of inflammation and pain, highlighting their potential as leads for the development of new therapeutic agents (Upmanyu et al., 2011).

Antibacterial Study

Derivatives of N-(2-Aminophenyl)-2-piperidin-1-ylacetamide have been explored for their antibacterial properties. A study synthesized N-substituted derivatives and evaluated their activity against Gram-negative and Gram-positive bacteria, finding moderate to significant antibacterial activity, which could lead to new antibacterial agents (Khalid et al., 2016).

Antitumor Evaluation

New N-substituted-2-amino-1,3,4-thiadiazoles, closely related to the structure of N-(2-Aminophenyl)-2-piperidin-1-ylacetamide, were synthesized and assessed for their antitumor properties. Some of these compounds demonstrated promising antitumor activities, offering potential pathways for cancer treatment development (Hamama et al., 2013).

Propiedades

IUPAC Name |

N-(2-aminophenyl)-2-piperidin-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c14-11-6-2-3-7-12(11)15-13(17)10-16-8-4-1-5-9-16/h2-3,6-7H,1,4-5,8-10,14H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPZGOYVUHDGADL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(=O)NC2=CC=CC=C2N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-aminophenyl)-2-(piperidin-1-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-(8-(5-chloro-2-methylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2800927.png)

![(4-((4,7-Dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2800929.png)

![2-[2-({5-[4-(tert-butyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2800932.png)

![1-(4-Ethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2800934.png)

![2-{[4-chloro-3-(trifluoromethyl)phenyl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)propanamide](/img/structure/B2800938.png)

![N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2800939.png)

![N-(2-(6-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2800940.png)

![2-((2-fluorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2800949.png)

![1,3-dimethyl-8-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2800950.png)